2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride
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Overview
Description
2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids.
Fluorination and Methylation:
Amination: The ethanamine side chain can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a suitable leaving group on the benzofuran core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core or the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
2-(6-Fluoro-1-benzofuran-3-yl)ethanamine: Lacks the methyl group, which may affect its biological activity and chemical properties.
2-(6-Methyl-1-benzofuran-3-yl)ethanamine: Lacks the fluoro group, which may influence its reactivity and interactions with biological targets.
2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanol: Contains a hydroxyl group instead of an amine, which may alter its solubility and pharmacokinetic properties.
Uniqueness
2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride is unique due to the presence of both fluoro and methyl groups on the benzofuran core, which may enhance its biological activity and selectivity. The ethanamine side chain further contributes to its potential as a therapeutic agent by facilitating interactions with specific molecular targets.
Properties
IUPAC Name |
2-(6-fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6H,4-5,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKSDKTUEQGTSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)F)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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